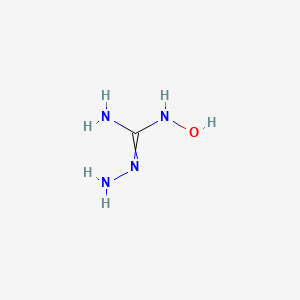
N-Hydroxy-N'-aminoguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-N'-aminoguanidine, also known as this compound, is a useful research compound. Its molecular formula is CH6N4O and its molecular weight is 90.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Applications
HAG and its derivatives have shown promising results as anticancer agents. Research indicates that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting ribonucleotide reductase activity.
Case Study: Ribonucleotide Reductase Inhibition
- A novel derivative of HAG was tested for its ability to inhibit ribonucleotide reductase in human HL-60 promyelocytic leukemia cells. The study found that this compound significantly altered deoxyribonucleoside triphosphate (dNTP) pool balance, leading to replication stress and S-phase arrest in cancer cells. Additionally, it demonstrated synergistic effects when combined with the chemotherapeutic agent arabinofuranosylcytosine (Ara-C) .
| Compound | Activity | Reference |
|---|---|---|
| ABNM-13 | Inhibits ribonucleotide reductase; induces S-phase arrest | |
| HAG Derivative | Cytotoxicity against various cancer cell lines |
Enzyme Inhibition
HAG has been studied for its ability to inhibit enzymes relevant to several diseases, including Alzheimer's disease. Its derivatives have shown significant inhibition of cholinesterase activity, which is crucial for increasing acetylcholine levels in the brain.
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| Acetylcholinesterase | 75% |
| Butyrylcholinesterase | 65% |
These findings suggest that HAG derivatives could be beneficial in neuroprotective strategies aimed at treating neurodegenerative diseases .
Nitric Oxide Donation
HAG compounds have also been explored for their role as nitric oxide donors. Nitric oxide plays a critical role in various physiological processes, including vasodilation.
Research Findings:
- A study synthesized several N-arylalkyl-N'-hydroxyguanidines and tested their vasodilatory effects in rat aortic rings. The results indicated that these compounds exhibited significant vasodilation, mediated by nitric oxide pathways .
| Compound | EC50 (μM) | Effect |
|---|---|---|
| N-phenyl-N'-hydroxyguanidine | 19.9 | Vasodilation |
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of HAG derivatives. Certain compounds have demonstrated effectiveness against various bacterial strains, suggesting their utility in developing new antimicrobial agents.
Antimicrobial Activity:
- A study reported significant inhibition zones against bacterial strains such as Pseudomonas aeruginosa, indicating strong antibacterial activity.
| Compound | Bacterial Strain Tested | Zone of Inhibition (mm) |
|---|---|---|
| HAG Derivative | Pseudomonas aeruginosa | 20 |
特性
IUPAC Name |
2-amino-1-hydroxyguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N4O/c2-1(4-3)5-6/h6H,3H2,(H3,2,4,5) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYGWTHTRXMJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN)(N)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190237 |
Source


|
| Record name | N-Hydroxy-N'-aminoguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36778-67-3 |
Source


|
| Record name | N-Hydroxyhydrazinecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36778-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxy-N'-aminoguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













